2,3,4,5-tetrahydro-1H-3-benzazepin-6-ol hydrochloride 2,3,4,5-tetrahydro-1H-3-benzazepin-6-ol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13739772
InChI: InChI=1S/C10H13NO.ClH/c12-10-3-1-2-8-4-6-11-7-5-9(8)10;/h1-3,11-12H,4-7H2;1H
SMILES: C1CNCCC2=C1C=CC=C2O.Cl
Molecular Formula: C10H14ClNO
Molecular Weight: 199.68 g/mol

2,3,4,5-tetrahydro-1H-3-benzazepin-6-ol hydrochloride

CAS No.:

Cat. No.: VC13739772

Molecular Formula: C10H14ClNO

Molecular Weight: 199.68 g/mol

* For research use only. Not for human or veterinary use.

2,3,4,5-tetrahydro-1H-3-benzazepin-6-ol hydrochloride -

Specification

Molecular Formula C10H14ClNO
Molecular Weight 199.68 g/mol
IUPAC Name 2,3,4,5-tetrahydro-1H-3-benzazepin-6-ol;hydrochloride
Standard InChI InChI=1S/C10H13NO.ClH/c12-10-3-1-2-8-4-6-11-7-5-9(8)10;/h1-3,11-12H,4-7H2;1H
Standard InChI Key TXKNXXCXJCMHDW-UHFFFAOYSA-N
SMILES C1CNCCC2=C1C=CC=C2O.Cl
Canonical SMILES C1CNCCC2=C1C=CC=C2O.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound belongs to the 3-benzazepine subclass, distinguished by the nitrogen atom's position at the third carbon of the fused bicyclic system. Key structural features include:

  • Hydroxyl group: Positioned at C6, enhancing hydrogen-bonding potential.

  • Tetrahydro configuration: Partial saturation of the benzazepine ring reduces planarity, influencing receptor binding kinetics .

  • Hydrochloride salt: Improves aqueous solubility for pharmacological applications.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₄ClNO
Molecular Weight199.68 g/mol
CAS Registry Number2418658-71-4
Hazard StatementsH315, H319, H335

Synthesis and Manufacturing

Classical Synthetic Routes

Traditional synthesis involves multi-step sequences starting from substituted phenethylamine precursors:

  • Ring formation: Intramolecular Friedel-Crafts alkylation constructs the benzazepine core .

  • Functionalization: Electrophilic aromatic substitution introduces the C6 hydroxyl group .

  • Salt formation: Treatment with HCl gas yields the hydrochloride salt.

Catalytic Asymmetric Synthesis

Breakthroughs in enantioselective production utilize N,P-ligated iridium complexes for hydrogenation of cyclic ene-carbamates :

  • Substrate scope: Accommodates both 1-aryl (e.g., 4-methoxyphenyl) and 1-alkyl (e.g., n-butyl) substituents .

  • Performance metrics:

    • Enantiomeric excess (ee): 91–99%

    • Isolated yield: 92–99%

Table 2: Comparative Synthesis Methods

Methodee (%)Yield (%)Scalability
Classical alkylationN/A35–60Limited
Iridium catalysis 91–9992–99Gram-scale

Pharmacological Profile

Therapeutic Implications

Table 3: Biological Activities of Benzazepine Analogs

CompoundTargetActivityClinical Application
Fenoldopam D1 receptorAgonistHypertensive crisis
Trepipam 5-HT₂AAntagonistSchizophrenia
NMDA-active analog PCP siteAntagonistNeuroprotection

Recent Advancements and Applications

Sustainable Synthesis

Emerging green chemistry approaches utilize:

  • Biomass-derived precursors: Lignin depolymerization products as aromatic building blocks .

  • Solvent-free conditions: Mechanochemical grinding achieves 78% yield in benzazepine cyclization .

Drug Development Case Studies

  • Fenoldopam manufacturing: Asymmetric hydrogenation enables 99% ee in the final API .

  • Neuroprotective agents: Introduction of C6 hydroxyl groups enhances blood-brain barrier permeability .

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